4-Methoxy-3-buten-2-one

Description

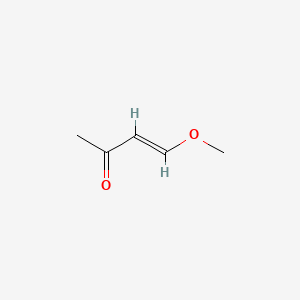

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-methoxybut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLHEPHWWIDUSS-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308458 | |

| Record name | (3E)-4-Methoxy-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51731-17-0, 4652-27-1 | |

| Record name | (3E)-4-Methoxy-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51731-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-4-Methoxy-3-buten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051731170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-4-Methoxy-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4-methoxy-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling 4-Methoxy-3-buten-2-one: A Cornerstone in Synthetic Chemistry

A technical guide on the discovery, historical context, and foundational experimental protocols of 4-Methoxy-3-buten-2-one, a pivotal reagent in modern organic synthesis.

Abstract

This compound, a structurally simple yet highly versatile bifunctional molecule, has played a significant role in the advancement of organic synthesis. Its utility as a key building block, most notably as the precursor to the renowned Danishefsky diene, has cemented its importance in the construction of complex cyclic systems. This guide delves into the historical context of its emergence in the chemical literature, providing a detailed account of its seminal synthesis and characterization. Experimental protocols from foundational papers are presented, alongside a comprehensive summary of its physical and spectroscopic properties. This document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the origins and fundamental chemistry of this essential synthetic intermediate.

Discovery and Historical Context

While the precise moment of its first synthesis is not definitively documented in a singular "discovery" paper, the widespread availability and use of this compound as a laboratory chemical became prominent in the mid-20th century. Its utility, however, was significantly amplified and brought to the forefront of synthetic organic chemistry through the work of Samuel J. Danishefsky and T. Kitahara in 1974.[1][2] Their seminal paper in the Journal of the American Chemical Society detailed the preparation of a highly reactive diene, now famously known as the Danishefsky diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), for which this compound was the crucial starting material.[1][2]

The historical significance of this compound is therefore intrinsically linked to the development of the Diels-Alder reaction and the quest for more reactive and versatile dienes. Prior to the introduction of Danishefsky's diene, many Diels-Alder reactions were limited by the reactivity of the diene component. The electron-rich nature of the Danishefsky diene, derived directly from this compound, overcame many of these limitations, enabling cycloadditions with a wide range of dienophiles under mild conditions. This breakthrough opened up new avenues for the synthesis of complex polycyclic natural products and other biologically active molecules.

The synthesis of this compound itself is a classic example of enol ether formation from a β-dicarbonyl compound. The reaction of acetylacetone with an orthoformate ester under acidic conditions provides a straightforward and efficient route to this key intermediate. This method leverages the inherent reactivity of the enol form of acetylacetone.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the table below. This data is essential for its identification, purification, and safe handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂ | |

| Molecular Weight | 100.12 g/mol | |

| CAS Registry Number | 4652-27-1 | |

| Beilstein Registry Number | 2070991 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 75-77 °C at 15 mmHg | |

| Density | 0.988 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.468 |

Foundational Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent conversion to the Danishefsky diene, based on seminal publications.

Synthesis of this compound from Acetylacetone

This protocol is based on the acid-catalyzed reaction of a β-dicarbonyl compound with an orthoformate, a general and widely used method for the preparation of such enol ethers.

Reaction:

Materials:

-

Acetylacetone

-

Trimethyl orthoformate

-

Anhydrous p-toluenesulfonic acid (catalyst)

-

Anhydrous methanol (for workup)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Solvents for extraction (e.g., diethyl ether)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add acetylacetone and a molar excess of trimethyl orthoformate.

-

Add a catalytic amount of anhydrous p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture gently. The reaction progress can be monitored by the distillation of the methanol byproduct.

-

Once the theoretical amount of methanol has been collected, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a small amount of anhydrous methanol to consume any remaining orthoformate.

-

Neutralize the catalyst by washing the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Synthesis of Danishefsky's Diene from this compound

This protocol is adapted from the original 1974 publication by Danishefsky and Kitahara.[1][2]

Reaction:

Materials:

-

This compound

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous pentane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

To this cooled LDA solution, add a solution of this compound in anhydrous THF dropwise via a syringe, maintaining the temperature at -78 °C.

-

Stir the resulting enolate solution at -78 °C for a specified period (e.g., 30 minutes).

-

Add freshly distilled chlorotrimethylsilane (TMSCl) to the reaction mixture at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by adding the mixture to a separatory funnel containing cold saturated aqueous sodium bicarbonate solution and pentane.

-

Separate the organic layer, and extract the aqueous layer with pentane.

-

Combine the organic layers and wash them with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain Danishefsky's diene.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical progression from the readily available starting material, acetylacetone, to the synthetically valuable Danishefsky's diene, highlighting the central role of this compound.

Conclusion

This compound stands as a testament to the enabling power of simple, well-designed reagents in organic synthesis. Its historical emergence, tied to the development of powerful cycloaddition methodologies, underscores its lasting impact on the field. The straightforward and robust protocols for its preparation have ensured its continued accessibility to the scientific community. A thorough understanding of its discovery, properties, and foundational synthetic applications provides a strong basis for its continued use in the development of novel synthetic strategies and the construction of complex molecular architectures relevant to research, drug discovery, and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-buten-2-one is an organic compound that holds significance as a precursor and intermediate in various chemical syntheses.[1][2][3] Its utility in the formation of complex molecules, such as hydroisoquinoline derivatives and the natural product manzamine, underscores its importance in synthetic organic chemistry and drug discovery.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside generalized experimental protocols for its synthesis and characterization.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. This data is essential for its handling, application in reactions, and for analytical purposes.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₂ | [4] |

| Molecular Weight | 100.12 g/mol | [4] |

| Appearance | Liquid | [5] |

| Boiling Point | 200 °C (lit.) | [5][6] |

| Density | 0.982 g/mL at 25 °C (lit.) | [5][6] |

| Refractive Index (n20/D) | 1.468 (lit.) | [5][6] |

| Melting Point | Not available |

Table 2: Solubility and Spectroscopic Data

| Property | Value | Source(s) |

| Solubility | Miscible with tetrahydrofuran, ether, acetonitrile, and benzene. | [2][5] |

| ¹H NMR (CDCl₃, chemical shifts in ppm) | δ 7.57 (d, J=12.9 Hz, 1H), 5.59 (d, J=12.9 Hz, 1H), 3.71 (s, 3H), 2.19 (s, 3H) | |

| Infrared (IR) Spectrum | Characteristic absorptions for C=O (ketone) and C-O (ether) functional groups are expected. | [7] |

Experimental Protocols

Detailed experimental protocols for the specific determination of all physicochemical properties of this compound are not extensively published. However, this section provides a generalized methodology for its synthesis and characterization based on standard organic chemistry techniques and information available for similar compounds.

Synthesis of this compound (General Approach)

A plausible synthetic route to this compound involves the condensation of a suitable methoxy-containing precursor with acetone or a related ketone. The following is a generalized procedure adapted from the synthesis of a structurally similar compound, 4-(p-methoxyphenyl)-3-buten-2-one.[8]

Materials:

-

Anisaldehyde (or a similar methoxy-aldehyde)

-

Acetone

-

Zinc Oxide (or another suitable catalyst)

-

Solvent (e.g., ethanol for recrystallization)

Procedure:

-

A mixture of the methoxy-aldehyde, a molar excess of acetone, and a catalytic amount of zinc oxide is prepared in a high-pressure reaction vessel.

-

The vessel is sealed and heated to approximately 200°C for a duration of 30-60 minutes.

-

After cooling, the reaction mixture is transferred to a round-bottom flask.

-

The excess acetone is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified, typically by vacuum distillation or recrystallization from a suitable solvent like ethanol, to yield the pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

The resulting spectra are analyzed to confirm the presence of the expected proton and carbon environments in the molecule.

Infrared (IR) Spectroscopy:

-

The IR spectrum is obtained using an FTIR spectrometer.

-

A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

The spectrum is recorded and analyzed for characteristic absorption bands, notably the strong C=O stretch of the ketone and the C-O stretch of the ether group.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS analysis is performed to determine the purity of the compound and confirm its molecular weight.

-

A diluted sample in a volatile solvent is injected into the GC, which separates the components of the mixture.

-

The separated components then enter the mass spectrometer, which provides a mass spectrum corresponding to the molecular weight and fragmentation pattern of the compound.

Workflow and Relationships

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not reveal any specific studies detailing the biological activity or implication of this compound in any signaling pathways.[1] While it serves as a precursor for biologically active molecules, its own pharmacological profile has not been characterized. Therefore, a diagram of a signaling pathway involving this compound cannot be provided at this time. This represents a potential area for future research in medicinal chemistry and drug discovery.

Safety and Handling

While a full toxicological profile is not available, general safety precautions for handling chemicals of this class should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound, presenting it in a clear and accessible format for researchers and professionals. While a significant amount of foundational information is available, gaps in the literature, particularly concerning its melting point and biological activity, have been identified. The provided generalized experimental protocols offer a starting point for the synthesis and characterization of this important chemical intermediate. Future research into the biological effects of this compound could unveil novel applications in the field of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 4652-27-1 [chemicalbook.com]

- 6. 51731-17-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

A Technical Guide to 4-Methoxy-3-buten-2-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-buten-2-one, a versatile ketone that serves as a crucial intermediate in organic synthesis. The document details the chemical and physical properties of its geometric isomers, discusses its primary applications, and presents a detailed experimental protocol for one of its most significant transformations: the synthesis of Danishefsky's diene. This guide is intended to be a valuable resource for professionals in research, drug development, and medicinal chemistry who utilize complex organic building blocks.

Chemical Identity and Properties

This compound is an organic compound that exists as two geometric isomers, (E) and (Z), due to the presence of a carbon-carbon double bond. The differentiation between these isomers is critical for stereoselective synthesis.

The IUPAC name for the trans isomer is (3E)-4-Methoxy-3-buten-2-one . It is commonly referred to as trans-4-Methoxy-3-buten-2-one.

The IUPAC name for the cis isomer is (3Z)-4-methoxybut-3-en-2-one .

While distinct CAS numbers are assigned to each isomer, it is important for researchers to note that commercial suppliers may not always differentiate between them, sometimes providing a mixture. Careful analytical verification is therefore recommended.

Table 1: Physicochemical Properties of this compound Isomers

| Property | (3E)-4-Methoxy-3-buten-2-one | (3Z)-4-methoxybut-3-en-2-one |

| CAS Number | 51731-17-0 | 4652-27-1 |

| Molecular Formula | C₅H₈O₂ | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol | 100.12 g/mol |

| Appearance | Colorless to light yellow liquid | Not specified |

| Boiling Point | 200 °C (lit.) | 66-69 °C at 12 mmHg |

| Density | 0.982 g/mL at 25 °C (lit.) | 0.99 g/mL |

| Refractive Index (n20/D) | 1.468 (lit.) | 1.465 |

| Flash Point | 63 °C (145.4 °F) - closed cup | 63 °C (145 °F) |

| Storage Temperature | 2-8°C | Not specified |

| Solubility | Miscible with THF, ether, acetonitrile, and benzene. | Miscible with tetrahydrofuran, ether, acetonitrile, and benzene.[1] |

Synthesis of this compound

While this compound is commercially available, detailed, step-by-step experimental protocols for its synthesis are not readily found in widely accessible scientific literature. The literature suggests that its synthesis may involve precursors such as 3-ketobutyraldehyde, methanol, or 4,4-dimethoxy-2-butanone. Researchers requiring a specific synthetic route may need to consult more specialized chemical literature or develop a custom synthesis based on established organic chemistry principles.

Key Applications in Organic Synthesis

This compound is a highly valued precursor in the synthesis of more complex molecules, primarily due to its bifunctional nature as both a ketone and a vinyl ether.

-

Synthesis of Danishefsky's Diene: This is arguably the most significant application of this compound. Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is an electron-rich diene that is extremely reactive in Diels-Alder and hetero-Diels-Alder cycloaddition reactions, making it a cornerstone in the synthesis of complex natural products and pharmaceuticals.[1][2][3]

-

Mukaiyama-Michael Reaction: The trans isomer of this compound serves as a substrate in the zinc triflate-catalyzed Mukaiyama-Michael reaction, a key carbon-carbon bond-forming reaction.[4][5]

-

Pharmaceutical Intermediates: It is employed as a reactant in the synthesis of hydroisoquinoline derivatives and as an intermediate in the total synthesis of complex alkaloids like manzamine.[1][6] The trans isomer has also been used as a starting reagent for the enantioselective total synthesis of (-)-epibatidine, a potent analgesic.[4]

Experimental Protocol: Synthesis of Danishefsky's Diene

The following is a detailed protocol for the synthesis of trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's diene) from this compound.[7][8]

Materials and Equipment:

-

Three-necked flask with mechanical stirrer

-

Heating mantle and ice bath

-

Vigreux column for fractional distillation

-

This compound (2.50 mol)

-

Triethylamine (5.7 mol)

-

Zinc chloride (0.07 mol, pre-dried)

-

Chlorotrimethylsilane (5.0 mol)

-

Benzene (750 mL)

-

Ether

-

Celite

Procedure:

-

Catalyst Preparation: In a three-necked flask equipped with a mechanical stirrer, add triethylamine (575 g, 5.7 mol). Add pre-dried zinc chloride (10.0 g, 0.07 mol) to the triethylamine. Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour.

-

Addition of Reactants: Add a solution of this compound (250 g, 2.50 mol) in 750 mL of benzene to the flask all at once. Continue mechanical stirring for 5 minutes.

-

Silylation: Rapidly add chlorotrimethylsilane (542 g, 5.0 mol). The reaction mixture will change color from pink to red, and finally to brown. The reaction is exothermic; maintain the temperature below 45°C using an ice bath.

-

Reaction Completion: After 30 minutes, remove the ice bath and heat the solution to 43°C with a heating mantle. Maintain this temperature for 12 hours. The mixture will become very thick during this period.

-

Workup: Cool the reaction mixture to room temperature. Pour the thick mixture into 5 L of ether with mixing. Filter the solid material through Celite.

-

Extraction: Remove the Celite and solid material, stir them with an additional 4 L of ether, and filter again through Celite. Combine the ether washings.

-

Isolation of Crude Product: Evaporate the combined ether washings under reduced pressure to yield a brown, sweet-smelling oil.

-

Purification: Transfer the oil to a 1-L flask and perform careful fractional distillation under vacuum using an 18-inch Vigreux column. The main fraction, boiling at 78–81°C (23 mmHg), is the desired Danishefsky's diene. This fraction may contain 5-10% of the starting this compound but is suitable for most applications. For higher purity, a second distillation can be performed.

Biological Activity and Signaling Pathways

There is a significant lack of published research on the direct biological activity of this compound. Searches in scientific literature and chemical databases do not yield specific information on its interaction with biological systems or its involvement in cellular signaling pathways. Its primary role in the context of drug development and life sciences appears to be exclusively as a synthetic building block for creating more complex, biologically active molecules.

Visualized Workflow: Synthesis of Danishefsky's Diene

The following diagram illustrates the key steps in the synthesis of Danishefsky's diene from this compound.

Caption: Synthetic workflow for Danishefsky's diene.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. A clear understanding of its isomeric forms and their respective properties is essential for its effective use. While it lacks known direct biological activity, its role as a precursor to powerful synthetic intermediates like Danishefsky's diene solidifies its importance in the synthesis of complex molecules, including those with significant potential in drug discovery and development. The provided experimental protocol for the synthesis of Danishefsky's diene offers a practical guide for researchers looking to utilize this important transformation.

References

- 1. This compound, tech. 90% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. benchchem.com [benchchem.com]

- 3. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. trans-4-Methoxy-3-buten-2-one technical grade, 90 51731-17-0 [sigmaaldrich.com]

- 5. This compound - High purity | EN [georganics.sk]

- 6. (3E)-4-Methoxy-3-buten-2-one | CAS#:51731-17-0 | Chemsrc [chemsrc.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 4-Methoxy-3-buten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 4-Methoxy-3-buten-2-one (CAS No: 4652-27-1). The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is critical for the structural elucidation, identification, and purity assessment of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.574 | Doublet | 1H | H-4 | 12.9 |

| 5.590 | Doublet | 1H | H-3 | 12.9 |

| 3.713 | Singlet | 3H | OCH₃ | - |

| 2.192 | Singlet | 3H | CH₃ | - |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

| ~198 | C=O (Ketone) |

| ~160 | C-4 |

| ~98 | C-3 |

| ~56 | OCH₃ |

| ~28 | CH₃ |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1670 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1620 | Medium | C=C stretch |

| ~1250 | Strong | C-O stretch (enol ether) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by its molecular ion peak and subsequent fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 100 | Moderate | [M]⁺ (Molecular Ion) |

| 85 | High | [M - CH₃]⁺ |

| 57 | High | [M - OCH₃]⁺ |

| 43 | Very High (Base Peak) | [CH₃CO]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent proton signals that would obscure the analyte's signals.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity, which ensures sharp, well-resolved peaks.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative analysis, the relaxation delay should be sufficiently long (at least 5 times the longest T1 relaxation time) to allow for full relaxation of all protons.[1]

-

¹³C NMR: A one-dimensional carbon NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to prepare a thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then gently pressed together to form a thin capillary film.[2] Alternatively, for solid samples, a Nujol mull or a KBr pellet can be prepared.[3]

-

Instrument Setup: The salt plates containing the sample are placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty salt plates is typically run first and automatically subtracted from the sample spectrum.

-

Data Acquisition: The sample is irradiated with infrared light, and the instrument records the frequencies at which the light is absorbed by the sample. The data is collected over a range of wavenumbers, typically 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber. The characteristic absorption bands corresponding to different functional groups are then identified.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, where it is vaporized and then ionized. A common method for volatile compounds is electron impact (EI) ionization, where high-energy electrons bombard the sample molecules, knocking off an electron to form a molecular ion (a radical cation). This high-energy process also causes the molecular ion to fragment.[4]

-

Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer. The analyzer, often a magnetic sector or a quadrupole, separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The output is a mass spectrum, which is a plot of the relative abundance of each ion versus its m/z ratio. The peak with the highest m/z value typically corresponds to the molecular ion, and its mass provides the molecular weight of the compound. The most abundant peak in the spectrum is known as the base peak.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Methoxy-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and spectroscopic properties of 4-Methoxy-3-buten-2-one. This α,β-unsaturated ketone is a valuable building block in organic synthesis, notably as a precursor to Danishefsky's diene, a highly reactive reagent for Diels-Alder reactions.[1][2] This document consolidates structural data, spectroscopic information, and relevant experimental protocols to serve as a key resource for researchers in synthetic chemistry and drug development.

Molecular Structure and Bonding

This compound, with the chemical formula C₅H₈O₂, exists as two geometric isomers: (Z)-4-methoxy-3-buten-2-one (CAS No: 4652-27-1) and (E)-4-methoxy-3-buten-2-one (CAS No: 51731-17-0).[3][4] The molecule features a conjugated system comprising a carbonyl group and a carbon-carbon double bond, which significantly influences its reactivity and spectroscopic characteristics. The presence of an electron-donating methoxy group further modulates the electronic properties of the π-system.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 100.12 g/mol | [3] |

| XLogP3-AA | 0.2 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Topological Polar Surface Area | 26.3 Ų | [3] |

| Complexity | 84.1 | [3] |

Diagram 1: Molecular Structure of (E)- and (Z)-4-Methoxy-3-buten-2-one

Caption: 2D structures of the (E) and (Z) isomers of this compound.

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the atoms.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| H-3 | 5.590 | d | 12.9 (trans) | [6] |

| H-4 | 7.574 | d | 12.9 (trans) | [6] |

| -OCH₃ | 3.713 | s | - | [6] |

| -C(O)CH₃ | 2.192 | s | - | [6] |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~198 |

| C-4 | ~160 |

| C-3 | ~105 |

| -OCH₃ | ~58 |

| -C(O)CH₃ | ~28 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and carbon-carbon double bond stretching vibrations.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~1670 | C=O stretch (conjugated ketone) | Strong |

| ~1630 | C=C stretch | Medium-Strong |

| ~1250 | C-O stretch (enol ether) | Strong |

| 2950-2850 | C-H stretch (sp³) | Medium |

| ~3050 | C-H stretch (sp²) | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 100, followed by characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 100 | [M]⁺ |

| 85 | [M - CH₃]⁺ |

| 71 | [M - OCH₃]⁺ |

| 57 | [M - COCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of this compound.

Synthesis of (E)-4-(p-methoxyphenyl)-3-buten-2-one (A model synthesis)

This procedure for a related compound illustrates a general method for the synthesis of α,β-unsaturated ketones.

-

Materials: p-Anisaldehyde, acetone, potassium hydroxide, water, ethanol.

-

Procedure:

-

A solution of p-anisaldehyde (1.2 mL, 10 mmol) in acetone (15 mL) is prepared in a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

A solution of potassium hydroxide (1.0 g) in water (20 mL) is prepared separately and added gradually to the flask with continuous stirring over 20 minutes.

-

Approximately 40 mL of water is added to the reaction mixture to precipitate the product.

-

The resulting solid is collected by vacuum filtration and washed with water.

-

The crude product is dried and recrystallized from ethanol.[7]

-

Spectroscopic Analysis

-

NMR Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton plug if any solid particles are present.

-

Cap the NMR tube and invert several times to ensure a homogeneous solution.

-

-

FTIR Sample Preparation (Neat Liquid):

-

Place a drop of liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin film of the liquid.

-

Mount the plates in the spectrometer for analysis.

-

-

GC-MS Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Injection: 1 µL of a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected in split or splitless mode.

-

Temperature Program: An initial oven temperature of 50-60°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C.

-

MS Parameters: Electron ionization at 70 eV with a scan range of m/z 40-300.

-

Applications in Synthesis: The Danishefsky's Diene

A primary application of trans-4-methoxy-3-buten-2-one is its conversion to Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene), a highly electron-rich diene widely used in Diels-Alder reactions.[1][2]

Diagram 2: Synthesis of Danishefsky's Diene from this compound

Caption: Reaction scheme for the synthesis of Danishefsky's diene.

Experimental Workflow for Danishefsky's Diene Synthesis

Diagram 3: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of Danishefsky's diene.

Conclusion

This compound is a versatile and important molecule in synthetic organic chemistry. Its conjugated system, influenced by both the carbonyl and methoxy groups, dictates its reactivity and provides a distinct spectroscopic signature. This guide has summarized the key structural and spectroscopic features of this compound, provided adaptable experimental protocols, and highlighted its crucial role as a precursor to Danishefsky's diene. The presented data and workflows offer a valuable resource for chemists engaged in the synthesis of complex organic molecules and the development of novel therapeutic agents.

References

- 1. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C5H8O2 | CID 643837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 反式-4-甲氧基-3-丁烯-2-酮 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound(4652-27-1) 1H NMR spectrum [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

Theoretical and Computational Insights into 4-Methoxy-3-buten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational aspects of 4-Methoxy-3-buten-2-one (CAS No: 4652-27-1), a versatile building block in organic synthesis. The document summarizes its physicochemical properties, spectroscopic data, and outlines a plausible synthetic pathway. Due to the limited availability of direct computational studies on this compound, this guide also presents theoretical data from closely related α,β-unsaturated systems to provide valuable insights into its electronic structure and reactivity. This information is intended to support researchers in the fields of medicinal chemistry and materials science in the design of novel synthetic routes and the development of new molecules with desired properties.

Introduction

This compound is a key intermediate in the synthesis of various complex organic molecules, including the Danishefsky diene and the natural product manzamine.[1][2] Its bifunctional nature, possessing both an α,β-unsaturated ketone and a vinyl ether moiety, makes it a highly reactive and versatile synthon. Understanding the electronic and structural properties of this molecule through theoretical and computational analysis is crucial for predicting its reactivity, designing efficient synthetic protocols, and exploring its potential applications in drug discovery and materials science.

This guide summarizes the available experimental data for this compound and complements it with theoretical and computational analyses of analogous structures to elucidate its fundamental chemical characteristics.

Physicochemical and Spectroscopic Data

A summary of the known physical and chemical properties of this compound is presented in Table 1. Spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) studies, are crucial for its characterization and are summarized in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4652-27-1 | [3] |

| Molecular Formula | C₅H₈O₂ | [3] |

| Molecular Weight | 100.12 g/mol | [3] |

| Boiling Point | 200 °C | [1] |

| Density | 0.982 g/mL at 25 °C | [1] |

| Solubility | Miscible with tetrahydrofuran, ether, acetonitrile, and benzene. | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | δ (ppm): 7.57 (d, J=12.9 Hz, 1H), 5.59 (d, J=12.9 Hz, 1H), 3.71 (s, 3H), 2.19 (s, 3H) | [4] |

| ¹³C NMR | Predicted peaks, experimental data not fully available. | |

| Infrared (IR) | Characteristic peaks for C=O and C=C stretching expected. | |

| Mass Spectrometry | Molecular ion peak (M+) expected at m/z = 100.05. |

Theoretical and Computational Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. In α,β-unsaturated carbonyl compounds, the HOMO is typically associated with the π-system of the double bond, while the LUMO is centered on the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and its ability to participate in chemical reactions. A smaller HOMO-LUMO gap suggests higher reactivity. For molecules like this compound, the presence of the electron-donating methoxy group is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing its reactivity in reactions such as Diels-Alder cycloadditions.

Mulliken Charge Distribution

Mulliken charge analysis provides an estimation of the partial atomic charges within a molecule. In this compound, the oxygen atom of the carbonyl group is expected to have a significant negative charge, making it a nucleophilic center. The carbonyl carbon, in turn, will carry a partial positive charge, rendering it susceptible to nucleophilic attack. The β-carbon of the double bond is also expected to have a partial positive charge due to resonance with the carbonyl group, making it another electrophilic site for Michael-type additions.

Experimental Protocols

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved from readily available starting materials such as acetylacetaldehyde dimethyl acetal. The following protocol is a proposed synthetic route based on established chemical transformations.

Reaction Scheme:

Acetylacetaldehyde dimethyl acetal → this compound

Materials:

-

Acetylacetaldehyde dimethyl acetal

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid)

-

Inert solvent (e.g., toluene)

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add acetylacetaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of methanol in the distillation receiver.

-

Continue the reaction until no more methanol is distilled.

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Diagram 1: General Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Diagram 2: Logical Workflow for Product Characterization

Caption: A logical workflow for the characterization of synthesized this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any biological signaling pathways or its specific biological activities. However, the α,β-unsaturated ketone moiety is a known Michael acceptor and can potentially interact with biological nucleophiles, such as cysteine residues in proteins. This reactivity is the basis for the biological activity of many natural and synthetic compounds. Further research is warranted to explore the potential biological effects of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis. While experimental data on its properties are available, a comprehensive theoretical and computational understanding of this molecule is still in its early stages. This guide has summarized the existing knowledge and provided a framework for its synthesis and characterization. The extrapolated computational insights from related structures suggest that this compound possesses a favorable electronic profile for various chemical transformations. Further dedicated computational studies are encouraged to build a more precise model of its reactivity and to guide the development of its applications in drug discovery and materials science.

References

An In-Depth Technical Guide to the Reaction Mechanisms and Kinetics of 4-Methoxy-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanisms and kinetics of 4-methoxy-3-buten-2-one, a versatile building block in organic synthesis. The document covers its key reactions, including atmospheric oxidation by hydroxyl radicals, cyclotrimerization to form 1,3,5-triacetylbenzene, its role as a precursor in the synthesis of Danishefsky's diene, and its participation in Michael additions. Detailed experimental protocols for significant reactions are provided, along with a compilation of available quantitative kinetic and thermodynamic data. Reaction pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the underlying chemical processes. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, atmospheric chemistry, and drug development.

Introduction

This compound is a key intermediate in a variety of chemical transformations.[1][2][3] Its bifunctional nature, possessing both an α,β-unsaturated ketone and an enol ether moiety, allows it to participate in a diverse range of reactions, making it a valuable tool for the synthesis of complex organic molecules.[1][2][3] Notably, it serves as a precursor for the widely used Danishefsky's diene and is employed in the synthesis of hydroisoquinoline and manzamine derivatives.[1][3] This guide will delve into the mechanistic and kinetic aspects of its most significant reactions, providing detailed experimental procedures and quantitative data where available.

Atmospheric Chemistry: Reaction with Hydroxyl Radicals

In the atmosphere, (E)-4-methoxy-3-buten-2-one is primarily degraded by reaction with hydroxyl (OH) radicals.[4][5][6] This reaction is of interest in atmospheric chemistry as it contributes to the formation of secondary organic aerosols and other atmospheric pollutants.[4]

Reaction Mechanism

The reaction proceeds mainly through the addition of the OH radical to the carbon-carbon double bond, forming two possible hydroxyalkyl radicals.[5][6] High-level ab initio calculations have been employed to construct potential energy diagrams and characterize the overall reaction mechanism.[5][6] Under NOx-contaminated conditions, these hydroxyalkyl radicals can undergo further reactions to produce a variety of products, including methyl formate, methyl glyoxal, and peroxyacetyl nitrate (PAN).[4][6]

The simplified reaction mechanism for the addition of the OH radical is depicted below.

Caption: OH radical addition to this compound.

Reaction Kinetics

The kinetics of the gas-phase reaction of (E)-4-methoxy-3-buten-2-one with OH radicals have been studied using the relative-rate technique in an environmental reaction chamber with in-situ Fourier-transform infrared spectroscopy (FTIR) detection.[4] Theoretical calculations using transition-state theory in combination with Eckart tunneling have also been performed to determine the rate coefficients over a range of temperatures.[5][6]

| Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Method | Reference |

| 298 ± 3 | (1.41 ± 0.11) x 10⁻¹⁰ | Relative-rate technique | [4] |

| 180 - 360 | 2.00 x 10⁻¹³ x exp(1960.4/T) | Theoretical Calculation | [5][6] |

Experimental Protocol: Relative-Rate Kinetic Study

The following provides a general outline for a relative-rate kinetic study of the gas-phase reaction of this compound with OH radicals.

Experimental Setup:

-

A large-volume (e.g., > 400 L) environmental reaction chamber made of FEP film.

-

An in-situ Fourier-transform infrared (FTIR) spectrometer for monitoring reactant and product concentrations.

-

A source of OH radicals, typically from the photolysis of a precursor such as methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂) using UV lamps.

-

A system for introducing known concentrations of this compound, a reference compound with a known OH rate constant (e.g., propene or isobutene), and the OH precursor into the chamber.

Procedure:

-

Introduce a known concentration of this compound and the reference compound into the reaction chamber.

-

Introduce the OH radical precursor (e.g., CH₃ONO) and NO into the chamber.

-

Record the initial FTIR spectra of the mixture.

-

Initiate the reaction by turning on the UV lamps to photolyze the OH precursor.

-

Monitor the decay of this compound and the reference compound over time by recording FTIR spectra at regular intervals.

-

The rate constant for the reaction of OH with this compound (k_MBO) can be determined from the following relationship: ln([MBO]₀/[MBO]_t) = (k_MBO/k_ref) * ln([ref]₀/[ref]_t), where [MBO] and [ref] are the concentrations of this compound and the reference compound, respectively, at time 0 and t, and k_ref is the known rate constant for the reaction of OH with the reference compound.

Caption: Workflow for a relative-rate kinetic study.

Cyclotrimerization to 1,3,5-Triacetylbenzene

This compound can undergo a self-condensation reaction to form 1,3,5-triacetylbenzene, a valuable intermediate in the synthesis of various materials.[5] This reaction can be carried out under different conditions, including in an aqueous ethanol solution with acetic acid catalysis or in hot water without any added acid or base.

Reaction Mechanism

The cyclotrimerization in hot, pressurized water is proposed to proceed through a series of cationic aldol-type condensations.[7] Protonation of the carbonyl oxygen of this compound generates an enol form where the positive charge on the C4 carbon is stabilized by the electron-donating methoxy group. This cation then acts as an electrophile, reacting with a second molecule of this compound. This process repeats, followed by the elimination of methanol, to form the aromatic ring.

Caption: Proposed mechanism for cyclotrimerization.

Experimental Protocols

Method A: Acetic Acid Catalysis in Aqueous Ethanol

This procedure is adapted from Organic Syntheses.

Materials:

-

trans-4-Methoxy-3-buten-2-one

-

Ethanol (200 proof)

-

Deionized water

-

Glacial acetic acid

-

Anhydrous diethyl ether

Procedure:

-

In a 250-mL round-bottomed flask equipped with a magnetic stir bar, combine trans-4-methoxy-3-buten-2-one (15.0 g, 0.135 mol), ethanol (120 mL), and deionized water (30 mL).

-

Add glacial acetic acid (0.9 mL, 0.015 mol) to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (oil bath temperature of 77 °C) with stirring for 48 hours.

-

Cool the reaction mixture to room temperature and then place it in a -20 °C freezer for 18 hours to crystallize the product.

-

Collect the yellow needles by vacuum filtration through a sintered-glass funnel.

-

Wash the crystals with cold (0 °C) anhydrous diethyl ether (4 x 50 mL).

-

Recrystallize the crude product from hot ethanol (200 mL) to obtain pure 1,3,5-triacetylbenzene.

Method B: In Hot Water without Added Catalyst

Procedure:

-

In a suitable high-pressure reaction vessel, combine this compound and water.

-

Heat the mixture to 150 °C for 30 minutes.

-

Cool the reaction mixture, which should result in the crystallization of the product.

-

Isolate the 1,3,5-triacetylbenzene by filtration.

Synthesis of Danishefsky's Diene

This compound is a crucial starting material for the synthesis of trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene, commonly known as Danishefsky's diene.[4][8] This electron-rich diene is a highly reactive reagent in Diels-Alder reactions.[4][8]

Reaction Mechanism

The synthesis involves the reaction of this compound with trimethylsilyl chloride in the presence of a base (triethylamine) and a Lewis acid catalyst (zinc chloride). The reaction proceeds through the formation of a zinc enolate, which is then silylated by trimethylsilyl chloride.

Experimental Protocol

This protocol is adapted from a procedure for the preparation of Danishefsky's diene.

Materials:

-

Triethylamine

-

Zinc chloride (anhydrous)

-

This compound

-

Benzene

-

Chlorotrimethylsilane

-

Ether

Procedure:

-

In a three-necked flask, stir triethylamine (575 g, 5.7 mol) and add pre-dried zinc chloride (10.0 g, 0.07 mol). Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour.

-

Add a solution of this compound (250 g, 2.50 mol) in benzene (750 mL) all at once.

-

Continue stirring for 5 minutes, then rapidly add chlorotrimethylsilane (542 g, 5.0 mol).

-

Control the exothermic reaction by cooling in an ice bath to keep the temperature below 45 °C.

-

After 30 minutes, heat the mixture to 43 °C and maintain this temperature for 12 hours.

-

Cool the mixture to room temperature and pour it into ether (5 L).

-

Filter the solid material through Celite.

-

Evaporate the ether washings under reduced pressure to obtain the crude product.

-

Purify the product by fractional distillation under vacuum.

Michael Addition Reactions

As an α,β-unsaturated ketone, this compound is a Michael acceptor and can undergo conjugate addition with various nucleophiles.

Mukaiyama-Michael Reaction

trans-4-Methoxy-3-buten-2-one can act as a substrate in the zinc triflate-catalyzed Mukaiyama-Michael reaction with silyl enol ethers to yield functionalized 3-keto-2-diazoalkanoates.

General Reaction Scheme:

Caption: Mukaiyama-Michael reaction of this compound.

Kinetics of Michael Additions

Conclusion

This compound is a versatile and important molecule in organic chemistry with applications ranging from the synthesis of complex natural products to its role in atmospheric processes. This guide has provided a detailed overview of its key reaction mechanisms and kinetics, supported by experimental protocols and quantitative data where available. The provided visualizations of reaction pathways and experimental workflows aim to enhance the understanding of the chemical principles governing its reactivity. Further research into the kinetics of its condensed-phase reactions, particularly Michael additions and cyclotrimerization, would provide a more complete picture of the chemical behavior of this valuable synthetic intermediate.

References

- 1. Investigation of the Gas-Phase Reaction of Nopinone with OH Radicals: Experimental and Theoretical Study | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chempap.org [chempap.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

Stability and Reactivity Profile of 4-Methoxy-3-buten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 4-Methoxy-3-buten-2-one, a versatile building block in organic synthesis. The information presented herein is intended to assist researchers in handling, storing, and utilizing this compound effectively and safely in the development of novel chemical entities.

Chemical and Physical Properties

This compound, also known as (E)-4-Methoxy-3-buten-2-one, is a colorless to pale yellow liquid. Its key physical and chemical properties are summarized in the table below.[1][2][3][4][5][6]

| Property | Value | Reference |

| CAS Number | 4652-27-1 | [7] |

| Molecular Formula | C₅H₈O₂ | [4][6][7] |

| Molecular Weight | 100.12 g/mol | [2][5][6][7] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Boiling Point | 200 °C (lit.) | [1][5] |

| Density | 0.982 g/mL at 25 °C (lit.) | [1][5] |

| Refractive Index | 1.4610 - 1.4690 @ 20°C | [3] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [5] |

| Solubility | Miscible with tetrahydrofuran, ether, acetonitrile, and benzene. | [1] |

| Storage Temperature | 2-8°C | [5] |

Stability Profile

Thermal Stability

Photochemical Stability

Specific data on the photochemical stability, such as quantum yields for photodegradation, are not extensively reported. As a conjugated system, it may be susceptible to photochemical reactions. Therefore, it is recommended to store the compound in a light-protected environment, such as an amber-colored bottle.

Chemical Stability and Incompatibilities

This compound is incompatible with the following classes of reagents and should not be stored or mixed with them:

-

Strong Acids: Can catalyze polymerization or hydrolysis of the enol ether.

-

Strong Bases: Can induce polymerization or other condensation reactions.

-

Strong Oxidizing Agents: The double bond and carbonyl group are susceptible to oxidation.

-

Strong Reducing Agents: The carbonyl group and double bond can be reduced.

For long-term storage and to maintain its purity, it is crucial to keep the container tightly sealed in a dry and well-ventilated place, under refrigeration (2-8°C).[5]

Reactivity Profile

This compound is an α,β-unsaturated ketone, a class of compounds known for its rich and diverse reactivity. The presence of the conjugated system results in two electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). This dual reactivity allows for both 1,2- and 1,4-nucleophilic additions.

Nucleophilic Addition Reactions

The regioselectivity of the nucleophilic attack is primarily determined by the nature of the nucleophile, often categorized by the principles of Hard and Soft Acid and Base (HSAB) theory.

-

1,2-Addition (Direct Addition): Hard, non-stabilized nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the harder electrophilic center, the carbonyl carbon (C2). This results in the formation of a tertiary alcohol after workup.

-

1,4-Addition (Conjugate or Michael Addition): Softer, resonance-stabilized nucleophiles, such as enolates, amines, and thiols, preferentially attack the softer electrophilic β-carbon (C4). This reaction, known as the Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Key Synthetic Applications and Experimental Protocols

This compound serves as a key starting material in the synthesis of several important organic molecules.

This compound is the precursor to 1-methoxy-3-trimethylsilyloxy-1,3-butadiene, famously known as Danishefsky's diene. This electron-rich diene is highly valuable in Diels-Alder reactions for the construction of complex cyclic systems.

Experimental Protocol for the Synthesis of Danishefsky's Diene:

-

Materials: this compound, triethylamine, anhydrous zinc chloride, chlorotrimethylsilane, benzene (or a safer alternative like toluene or THF), diethyl ether.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, addition funnel, and a nitrogen inlet, a mixture of triethylamine and a catalytic amount of anhydrous zinc chloride in benzene is stirred at room temperature.

-

A solution of this compound in benzene is added to the flask.

-

Chlorotrimethylsilane is then added dropwise via the addition funnel, maintaining the reaction temperature below 45°C with an ice bath.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then poured into a separatory funnel containing diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield Danishefsky's diene.

-

This compound is a valuable C4 synthon and has been employed in the total synthesis of complex natural products and pharmaceutical targets.

-

(-)-Epibatidine: In the synthesis of this potent analgesic, this compound can be utilized as a Michael acceptor in a key step to construct the azabicyclic core of the molecule.

-

Hydroisoquinoline Derivatives: This compound is widely used as a reactant in the synthesis of hydroisoquinoline derivatives, which are important scaffolds in medicinal chemistry.[1][7] The reaction typically involves a Michael addition followed by an intramolecular cyclization.

Due to the complexity and multi-step nature of these syntheses, detailed protocols are beyond the scope of this guide. Researchers are encouraged to consult the primary literature for specific experimental procedures.

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for this compound.

| Spectroscopic Data | Characteristic Peaks |

| ¹H NMR (CDCl₃, ppm) | δ 7.57 (d, J=12.9 Hz, 1H), 5.59 (d, J=12.9 Hz, 1H), 3.71 (s, 3H), 2.19 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 197.8, 162.8, 107.8, 56.9, 27.2 |

| IR (neat, cm⁻¹) | 2940, 1660, 1600, 1220, 1160 |

| Mass Spec (EI, m/z) | 100 (M⁺), 85, 57, 43 |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The work should be conducted in a well-ventilated fume hood.

| Hazard | Precaution |

| Flammable Liquid | Keep away from heat, sparks, and open flames. |

| Irritant | Avoid contact with skin, eyes, and clothing. |

| Harmful if swallowed or inhaled | Avoid ingestion and inhalation of vapors. |

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the stability and reactivity of this compound. For more in-depth information and specific applications, consulting the primary scientific literature is highly recommended.

References

- 1. This compound | 4652-27-1 [chemicalbook.com]

- 2. This compound | C5H8O2 | CID 643837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A11235.30 [thermofisher.com]

- 4. This compound - High purity | EN [georganics.sk]

- 5. trans-4-メトキシ-3-ブテン-2-オン technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. scbt.com [scbt.com]

Health and Safety Profile of 4-Methoxy-3-buten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. The toxicological properties of 4-Methoxy-3-buten-2-one have not been fully investigated. All handling and use of this chemical should be conducted with extreme caution by trained personnel, adhering to strict safety protocols. A thorough risk assessment should be performed before any new procedure involving this compound.

Chemical Identification and Physical Properties

This compound is an alpha,beta-unsaturated ketone. It is a combustible liquid that is miscible with several organic solvents. Due to inconsistencies across suppliers, it is crucial to verify the specific properties of the material in use from the supplier's documentation.

| Property | Value | Source(s) |

| Synonyms | (3E)-4-Methoxy-3-buten-2-one, trans-4-Methoxy-3-buten-2-one, 1-Methoxy-1-buten-3-one | [1][2] |

| CAS Number | 4652-27-1, 51731-17-0 | [1][3] |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| Appearance | Clear yellow liquid | [1] |

| Boiling Point | 200 °C (lit.) | [1] |

| Density | 0.982 g/mL at 25 °C (lit.) | [4] |

| Flash Point | 63 °C (closed cup) | [1][4] |

| Storage Temperature | 2-8°C, refrigerated | [3] |

Hazard Identification and GHS Classification

While some sources indicate that this compound has not been formally classified, available data from chemical suppliers for CAS number 51731-17-0 suggests the following GHS classification. Users should always refer to the specific Safety Data Sheet (SDS) provided with their product.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids, Category 4 | No Pictogram | Warning | H227: Combustible liquid |

| Acute Toxicity, Oral, Category 4 | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation, Category 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation, Category 2 | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure, Category 3 | GHS07 | Warning | H335: May cause respiratory irritation |

Precautionary Statements (Summary):

-

Prevention (P2xx): Keep away from flames and hot surfaces. Avoid breathing vapors. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[5]

-

Response (P3xx): If swallowed, call a poison center or doctor. Rinse mouth. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

Storage (P4xx): Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]

-

Disposal (P5xx): Dispose of contents/container in accordance with local, regional, national, and international regulations.[5]

Toxicological Information

A significant data gap exists for the toxicological profile of this compound. The recurring statement in safety literature is that its toxicological properties have not been fully investigated.[1][3] As an alpha,beta-unsaturated ketone, it is prudent to assume a potential for toxicity due to the electrophilic nature of such compounds, which can react with biological macromolecules.[6][7][8]

| Toxicological Endpoint | Data |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2) |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | Not listed by ACGIH, IARC, or NTP. No data available.[3] |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Handling and Personal Protective Equipment (PPE)

Given the identified hazards and the lack of comprehensive toxicological data, stringent safety measures are mandatory.

Engineering Controls

-

Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.

-

Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the work area.[3]

Personal Protective Equipment

-

Eye/Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over safety goggles, especially when there is a risk of splashing.[3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected for tears or punctures before use and replaced immediately if compromised.[3]

-

Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[3]

-

Respiratory Protection: If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[3]

First Aid and Emergency Procedures

First Aid Measures

-

Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: As a combustible liquid, it can form explosive mixtures with air upon heating. Vapors are heavier than air and may travel to a source of ignition and flash back.[3]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Remove all sources of ignition. Wear appropriate PPE as described in Section 4.2.

-